Product packaging for Enoxolone(Cat. No.:CAS No. 471-53-4)

Enoxolone

Numéro de catalogue: B1671342
Numéro CAS: 471-53-4
Poids moléculaire: 470.7 g/mol
Clé InChI: MPDGHEJMBKOTSU-FNCONFKVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Enoxolone, also known as glycyrrhetinic acid or glycyrrhetic acid, is a pentacyclic triterpenoid derivative of the beta-amyrin type obtained from the hydrolysis of glycyrrhizic acid, which is found in the liquorice plant . This compound is of significant interest in pharmacological and biological research due to its multi-faceted properties. Its primary research applications include investigations into anti-inflammatory mechanisms, exploration of antimicrobial and antiviral activities, and studies on metabolic and endocrine pathways . The anti-inflammatory action of this compound is linked to its inhibition of the enzymes 15-hydroxyprostaglandin dehydrogenase and delta-13-prostaglandin reductase. This inhibition prevents the metabolism of prostaglandins PGE-2 and PGF-2α, leading to an increase in prostaglandin levels in tissues, which in turn can inhibit gastric secretion and stimulate mucous production . Furthermore, a key metabolite of this compound, 3-β-D-(Monoglucuronyl)-18-β-glycyrrhetinic acid, inhibits the enzyme 11-β-hydroxysteroid dehydrogenase. This inhibition disrupts the renal conversion of cortisol to cortisone, resulting in elevated cortisol levels that can exhibit mineralocorticoid effects such as sodium retention . Researchers also investigate its potential antifungal, antiprotozoal, and antibacterial properties . It is crucial to note that Health Canada has proposed that this compound may be harmful to health when used in certain inhaled or topically applied products and may affect child neurodevelopment, with those who are pregnant, breastfeeding, or children being most at risk . This product, this compound, is provided For Research Use Only. It is strictly not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H46O4 B1671342 Enoxolone CAS No. 471-53-4

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

471-53-4

Formule moléculaire

C30H46O4

Poids moléculaire

470.7 g/mol

Nom IUPAC

(2S,4aS,6aS,6bR,12aS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid

InChI

InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19?,21?,22?,23?,26-,27+,28+,29-,30-/m1/s1

Clé InChI

MPDGHEJMBKOTSU-FNCONFKVSA-N

SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

SMILES isomérique

C[C@]12CC[C@](CC1C3=CC(=O)C4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O

SMILES canonique

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

Apparence

Solid powder

melting_point

296 °C

Autres numéros CAS

471-53-4
1449-05-4

Description physique

Solid

Pictogrammes

Irritant

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

12, Po
Acid, Glycyrrhetic
Acid, Glycyrrhetinic
Acid, Rhetinic
Acid, Uralenic
Arthrodont
Enoxolone
Glyciram
Glycyram
Glycyrrhetic Acid
Glycyrrhetinic Acid
Jintan
Po 12
Rhetinic Acid
Uralenic Acid

Origine du produit

United States

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide 18alpha-glycyrrhétinique peut être synthétisé à partir de l'acide 18beta-glycyrrhizique par une série de réactions chimiques. Le processus implique le traitement de l'acide 18beta-glycyrrhizique avec une solution méthanolique d'acide chlorhydrique, ce qui donne un mélange d'esters méthyliques des acides 18alpha- et 18beta-glycyrrhétiniques. Le mélange est ensuite soumis à une benzoylation, suivie d'une séparation par chromatographie sur gel de silice. L'étape finale consiste en une hydrolyse alcaline du 3-benzoyl-18alpha-glycyrrhétinate de méthyle pour obtenir l'acide 18alpha-glycyrrhétinique .

Méthodes de production industrielle : La production industrielle de l'acide 18alpha-glycyrrhétinique implique généralement une extraction à grande échelle de la racine de réglisse, suivie de processus de purification pour isoler le composé. Le processus d'extraction comprend souvent l'utilisation de solvants et de techniques chromatographiques pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions : L'acide 18alpha-glycyrrhétinique subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé afin d'améliorer ses propriétés pharmacologiques.

Réactifs et conditions courants :

    Oxydation : Des agents oxydants courants tels que le permanganate de potassium et le trioxyde de chrome sont utilisés dans des conditions contrôlées pour oxyder l'acide 18alpha-glycyrrhétinique.

    Réduction : Des agents réducteurs comme le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés pour réduire le composé.

    Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogénoalcanes et les chlorures d'acyle dans des conditions basiques ou acides.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'acide 18alpha-glycyrrhétinique, tels que l'acide 3-céto-18alpha-glycyrrhétinique et les esters méthyliques de l'acide 18alpha-glycyrrhétinique .

4. Applications de la recherche scientifique

L'acide 18alpha-glycyrrhétinique a un large éventail d'applications dans la recherche scientifique :

5. Mécanisme d'action

L'acide 18alpha-glycyrrhétinique exerce ses effets par le biais de multiples cibles et voies moléculaires. Il inhibe l'activité du facteur nucléaire kappa B (NF-kB) et active les protéasomes, ce qui conduit à la suppression des réponses inflammatoires et à la promotion de l'apoptose . Le composé module également l'expression de diverses enzymes et protéines impliquées dans l'inflammation et la survie cellulaire .

Composés similaires :

    Acide 18beta-glycyrrhétinique : Un autre métabolite de la glycyrrhizine avec des propriétés pharmacologiques similaires mais une stéréochimie différente.

    Glycyrrhizine : Le composé parent dont sont dérivés les acides 18alpha- et 18beta-glycyrrhétiniques.

Unicité : L'acide 18alpha-glycyrrhétinique est unique en raison de sa stéréochimie spécifique, qui influence son activité biologique et sa pharmacocinétique. Comparé à l'acide 18beta-glycyrrhétinique, l'acide 18alpha-glycyrrhétinique a montré des effets distincts sur les processus cellulaires et les cibles moléculaires .

Applications De Recherche Scientifique

Pharmacological Properties

Enoxolone exhibits multiple biological effects, including anti-inflammatory, hepatoprotective, anticancer, and antimicrobial activities. These properties make it a candidate for therapeutic interventions in several conditions.

Gastrointestinal Applications

This compound has been studied for its role in treating Clostridioides difficile infections (CDI). Research indicates that it inhibits the biosynthesis of toxins TcdA and TcdB by disrupting purine metabolism and phosphate uptake in C. difficile. In animal models, this compound demonstrated superior efficacy when combined with vancomycin compared to vancomycin alone, suggesting its potential as an adjunctive treatment for CDI .

Study Model Dosage Findings
Inhibition of C. difficile virulenceMice infected with C. difficile50 mg/kg this compound + 20 mg/kg vancomycinReduced fecal toxin titers; improved outcomes compared to vancomycin alone

Dermatological Applications

In dermatology, this compound is noted for its effectiveness in reducing erythema and pain following laser treatments. A study showed that a dermo-cosmetic formulation containing 2% this compound significantly decreased recovery time after laser procedures, highlighting its potential in post-procedural care .

Study Treatment Concentration Outcome
Efficacy of this compound in laser recoveryLaser treatment2% this compound creamReduced erythema and pain post-treatment

Anti-Cancer Properties

This compound has demonstrated anticancer effects across various cancer cell lines. It inhibits cell proliferation and induces apoptosis in colorectal, breast, and prostate cancer cells by modulating key signaling pathways such as ERK1/2 and NF-κB.

Cancer Type Cell Line Concentration Mechanism of Action
Colorectal cancerLoVo, SW48012.5-100 µMInhibition of p-PI3K and p-AKT
Breast cancerMCF-725-200 µMActivation of caspase pathways
Prostate cancerLNCaP0-10 µg/mLDownregulation of androgen target genes

Case Studies

Several case studies have highlighted the clinical utility of this compound:

  • Chronic Periodontitis Treatment: A controlled study involving adults with chronic periodontitis showed that toothpaste containing this compound improved periodontal health markers when used alongside standard treatments .
  • Osteoarthritis Management: In vitro studies demonstrated that this compound could significantly enhance cell viability in chondrocytes treated with inflammatory cytokines, indicating its potential role in managing osteoarthritis symptoms .

Comparaison Avec Des Composés Similaires

Structural Analogs and Derivatives

Compound Structural Modification Enhanced Activity/Toxicity Profile Reference
Enoxolone Derivatives Reduction at C-11, oxidation at C-3 Increased anti-staphylococcal activity vs. parent compound
This compound + Emodin Esters Conjugation with emodin esters Reduced zebrafish embryo toxicity; improved cardiac cell viability
Glycyrrhizin Glucuronic acid disaccharide moiety No inhibition of C. difficile toxins; metabolic precursor to this compound

Key Insight: Glycyrrhizin lacks direct anti-toxin activity due to its bulky sugar moiety, whereas this compound’s aglycone structure enables target binding . Derivatives with modified functional groups (e.g., C-11 reduction) enhance antimicrobial potency .

Functional Comparators (Phytochemicals/Pharmaceuticals)

Compound Source Mechanism/Target EC₅₀/MIC (vs. This compound) Toxicity Notes
Parthenolide Feverfew Inhibits NF-κB; reduces C. difficile toxins Comparable EC₅₀ (~16 µM) High cytotoxicity at >32 µM
Kahweol Coffee Antioxidant; partial toxin inhibition Higher EC₅₀ (~20 µM) Limited data
Tannic Acid Plants Protein denaturation; toxin suppression Lower EC₅₀ (~14 µM) Gastrointestinal irritation
Isoliquiritigenin Licorice Mood-enhancing; avoids mineralocorticoid effects N/A Safer profile vs. This compound

Data Sources :

  • This compound vs. Parthenolide: Both inhibit C. difficile toxins at similar EC₅₀ (~16 µM), but parthenolide exhibits higher cytotoxicity at elevated doses .
  • This compound vs. Isoliquiritigenin: Unlike this compound, isoliquiritigenin avoids inhibition of 11-β-hydroxysteroid dehydrogenase, mitigating hypertension risks .

Antimicrobial Activity Against Pathogens

Pathogen This compound MIC/MBC Comparator Compound (MIC/MBC) Reference
C. difficile (TcdA/B) EC₅₀: 7.77–20.23 µM Vancomycin (0.5 µM)
F. columnare MIC: 8 µg/mL FeCl₃ supplementation reverses efficacy
A. actinomycetemcomitans MIC: 8 µg/mL; MBC: 16 µg/mL Chlorhexidine (MIC: 2 µg/mL)

Key Findings :

  • This compound’s MIC for F. columnare (8 µg/mL) is comparable to standard antibiotics but requires Fe³⁺ chelation for optimal activity .
  • Against oral pathogens like A. actinomycetemcomitans, this compound’s MBC (16 µg/mL) is higher than chlorhexidine, suggesting adjunctive use .

Metabolic and Toxicity Profiles

Compound Primary Targets Metabolic Disruption Toxicity Concerns
This compound Ade, AtpA Purine salvage, ATP depletion Hypertension, hypokalemia
Thioxolone TonB-dependent receptors Iron ion uptake inhibition Moderate cytotoxicity
Carbthis compound 11-β-HSD2 Cortisol metabolism alteration Similar to this compound

Mechanistic Contrast :

  • This compound disrupts adenine deaminase (Ade), depleting hypoxanthine and ATP .
  • Thioxolone competitively binds iron transporters, impairing bacterial virulence .

Q & A

Q. What in vivo models validate this compound’s hepatoprotective effects?

  • In rats, 50 mg/kg this compound mitigates thioacetamide-induced liver damage by reducing serum ALT/AST and inhibiting pro-inflammatory cytokines (IL-1β, IL-6) . Dose-dependent efficacy underscores the importance of pharmacokinetic profiling for therapeutic translation.

Methodological Considerations

  • Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., RNA-seq + RT-qPCR, HPLC + LC-MS/MS).
  • Multi-Target Analysis : Combine chemical genomics, transcriptomics, and metabolomics to map this compound’s polypharmacology.
  • Model Systems : Use ribotype-specific C. difficile strains (e.g., RT027, RT078) to account for variability in toxin EC50 values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Enoxolone
Reactant of Route 2
Enoxolone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.